molecular formula C18H23BrN4O3S B017821 4-Azidobretylium tosylate CAS No. 105959-93-1

4-Azidobretylium tosylate

Cat. No. B017821
CAS RN: 105959-93-1
M. Wt: 455.4 g/mol
InChI Key: ODHLIFUZXVKFBM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-Azidobretylium tosylate is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a highly reactive alkylating agent that can be used for various applications, including chemical biology, biochemistry, and medicinal chemistry.

Mechanism of Action

The mechanism of action of 4-Azidobretylium tosylate is based on its highly reactive azide group. The azide group can undergo a photochemical reaction upon exposure to UV light, resulting in the formation of a highly reactive nitrene intermediate. The nitrene intermediate can then react with various functional groups, such as alkenes, alkynes, and aromatic rings, to form covalent bonds. This property makes 4-Azidobretylium tosylate an ideal reagent for crosslinking and labeling experiments.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Azidobretylium tosylate are dependent on the specific application. In protein labeling experiments, 4-Azidobretylium tosylate can be used to selectively label specific amino acid residues, such as cysteine or lysine, without affecting the protein function. In crosslinking experiments, 4-Azidobretylium tosylate can be used to study protein-protein interactions or protein-DNA interactions. In medicinal chemistry, 4-Azidobretylium tosylate can be used as a precursor for the synthesis of various bioactive compounds.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Azidobretylium tosylate in lab experiments include its high reactivity, selectivity, and versatility. It can be used for various applications, including protein labeling, crosslinking, and medicinal chemistry. However, the limitations of using 4-Azidobretylium tosylate include its sensitivity to light and moisture, which can lead to decomposition. It also requires careful handling due to its highly reactive nature.

Future Directions

There are several future directions for the use of 4-Azidobretylium tosylate in scientific research. One direction is to develop new photoaffinity probes based on 4-Azidobretylium tosylate for the study of protein-protein interactions, protein-DNA interactions, and protein-ligand interactions. Another direction is to explore the use of 4-Azidobretylium tosylate in the synthesis of new bioactive compounds for medicinal chemistry. Additionally, the development of new synthetic methods for 4-Azidobretylium tosylate could lead to higher yields and improved purity, making it more accessible for scientific research.
Conclusion:
In conclusion, 4-Azidobretylium tosylate is a highly reactive alkylating agent that has gained significant attention in scientific research due to its unique properties. Its use in chemical biology, biochemistry, and medicinal chemistry has led to significant advancements in these fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-Azidobretylium tosylate have been discussed in this paper. Further research and development of this compound could lead to new discoveries and advancements in scientific research.

Synthesis Methods

The synthesis of 4-Azidobretylium tosylate involves the reaction of 4-bromo-1-butene with sodium azide in the presence of copper(I) iodide as a catalyst. The reaction takes place in anhydrous DMF (dimethylformamide) at room temperature. The product is then purified by column chromatography using silica gel as the stationary phase and a mixture of dichloromethane and methanol as the mobile phase. The yield of the product is around 50%.

Scientific Research Applications

4-Azidobretylium tosylate has been widely used in scientific research as a versatile tool for chemical biology, biochemistry, and medicinal chemistry. It can be used as a photoaffinity probe to study protein-protein interactions, protein-DNA interactions, and protein-ligand interactions. It can also be used as a crosslinking reagent to covalently link proteins or nucleic acids. In medicinal chemistry, 4-Azidobretylium tosylate can be used as a precursor for the synthesis of various bioactive compounds.

properties

CAS RN

105959-93-1

Product Name

4-Azidobretylium tosylate

Molecular Formula

C18H23BrN4O3S

Molecular Weight

455.4 g/mol

IUPAC Name

(4-azido-2-bromophenyl)methyl-ethyl-dimethylazanium;4-methylbenzenesulfonate

InChI

InChI=1S/C11H16BrN4.C7H8O3S/c1-4-16(2,3)8-9-5-6-10(14-15-13)7-11(9)12;1-6-2-4-7(5-3-6)11(8,9)10/h5-7H,4,8H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1

InChI Key

ODHLIFUZXVKFBM-UHFFFAOYSA-M

SMILES

CC[N+](C)(C)CC1=C(C=C(C=C1)N=[N+]=[N-])Br.CC1=CC=C(C=C1)S(=O)(=O)[O-]

Canonical SMILES

CC[N+](C)(C)CC1=C(C=C(C=C1)N=[N+]=[N-])Br.CC1=CC=C(C=C1)S(=O)(=O)[O-]

Other CAS RN

105959-93-1

synonyms

4-azido-2-bromo-N-ethyl-N,N-dimethylbenzenemethanaminium 4-methylbenzenesulfonate
4-azidobretylium tosylate

Origin of Product

United States

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